1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-
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Overview
Description
1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse biological and medicinal properties, including antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- can be achieved through several methods:
1,3-Dipolar Cycloaddition Reaction: This method involves the reaction of nitrile imine compounds with cinnamonitriles.
Condensation Reactions: Phenylhydrazine can be condensed with ethyl acetoacetate to form the pyrazole ring.
Multi-Component Reactions: Aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives can be reacted together in a single step to produce the target compound. This method is advantageous due to its high yield, short reaction time, and atomic economy.
Various catalysts, such as sodium ascorbate, [HMIM]C(NO2)3, CPS-CDMNPs, NiFe2O4 nanoparticles, and Glu.@Fe3O4, have been used to enhance the efficiency of these reactions .
Chemical Reactions Analysis
1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using various oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways and mechanisms.
Medicine: Due to its potential medicinal properties, it is investigated for its use in developing new drugs for treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- can be compared with other pyrazole derivatives, such as:
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: This compound has a similar pyrazole core but differs in its substituents, leading to different properties and applications.
3-Amino-4-pyrazolecarbonitrile: Another pyrazole derivative with distinct chemical and biological properties.
The uniqueness of 1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- lies in its specific substituents, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H23N5O2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C24H23N5O2/c1-2-22(30)28-14-6-7-18(16-28)29-24(26)21(15-25)23(27-29)17-10-12-20(13-11-17)31-19-8-4-3-5-9-19/h2-5,8-13,18H,1,6-7,14,16,26H2/t18-/m1/s1 |
InChI Key |
ZIYCMWSAXJKKHX-GOSISDBHSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N)N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
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